molecular formula C19H21NO5S B1408743 6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1858251-17-8

6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B1408743
CAS No.: 1858251-17-8
M. Wt: 375.4 g/mol
InChI Key: BCPVEPDWXQDIFA-UHFFFAOYSA-N
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Description

6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound belongs to the benzoxazine family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science. The presence of tert-butyl and phenylsulfonyl groups in its structure imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to introduce the tert-butyl and phenylsulfonyl groups. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent quality and scalability. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-tert-Butyl-4-methylphenol: Known for its antioxidant properties.

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as a stabilizer in polymers.

    Benzoic Acid Derivatives: Commonly used in food preservation and pharmaceuticals.

Uniqueness

6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid stands out due to its unique combination of tert-butyl and phenylsulfonyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activities.

Properties

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-19(2,3)13-9-10-16-15(11-13)20(12-17(25-16)18(21)22)26(23,24)14-7-5-4-6-8-14/h4-11,17H,12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPVEPDWXQDIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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